molecular formula C18H8Cl2N6O4 B12278375 5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene

5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene

Cat. No.: B12278375
M. Wt: 443.2 g/mol
InChI Key: UHVZZZPZSIBQSD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound emerged from systematic efforts to synthesize functionalized oxacalixarenetriazines, driven by the need for macrocyclic hosts capable of anion-π interactions. Initial synthetic routes were reported in 2004 by Mei-Xiang Wang’s group, who developed fragment coupling strategies using cyanuric halides and aromatic diols. A breakthrough occurred in 2007 with the optimization of one-pot reactions combining 2,4-dichloro-4-methoxytriazine derivatives with dihydroxybenzaldehyde precursors, enabling efficient macrocyclization.

Key milestones include:

  • 2004 : First synthesis of related oxacalixarenetriazine azacrowns via fragment coupling
  • 2007 : Development of regioselective chlorination protocols for positional isomer control
  • 2010 : Structural confirmation through X-ray crystallography in twisted 1,2-alternate conformations
  • 2013 : Demonstration of anion-binding selectivity patterns in host-guest complexes
Property Value Source
First reported synthesis 2004
Key synthetic method Fragment coupling
Critical application Anion-π interaction studies

Nomenclature and IUPAC Classification

The systematic name follows IUPAC rules for polycyclic bridged compounds:

  • Parent structure : Octacosa-dodecaene (28-membered macrocycle with 12 double bonds)
  • Heteroatom indicators :
    • Tetraoxa (4 oxygen atoms)
    • Hexaza (6 nitrogen atoms)
    • Dichloro (2 chlorine substituents)
  • Bridging descriptors :
    • Pentacyclo[19.3.1.13,7.19,13.115,19] specifies five fused rings with bridge sizes:
      • 19-atom main ring
      • Three 3-membered bridges
      • Two 1-membered bridges

The numbering system locates chlorine atoms at positions 5 and 17 relative to the triazine cores. Comparative analysis with simpler calixarenes shows how the inclusion of triazine units and oxygen bridges expands the naming complexity.

Position within Polycyclic Heteroatomic Compounds

This molecule occupies a unique niche bridging three structural families:

1. Calixarenes : Shares the macrocyclic cavity of traditional calixarenes but replaces phenolic units with triazine rings.
2. Heterocalixaromatics : Incorporates six nitrogen atoms and four oxygen atoms within the π-system, enhancing electron-deficient character.
3. Spirocyclic systems : The pentacyclic framework creates multiple chiral centers and conformational restrictions.

Feature Traditional Calixarenes This Compound
Aromatic units Phenolic rings Triazine-oxa hybrids
Typical cavity size 4-8 Å 6-10 Å
Electron density Electron-rich Electron-deficient
Common applications Cation binding Anion recognition

Properties

Molecular Formula

C18H8Cl2N6O4

Molecular Weight

443.2 g/mol

IUPAC Name

5,17-dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene

InChI

InChI=1S/C18H8Cl2N6O4/c19-13-21-15-25-17(23-13)29-11-5-2-6-12(8-11)30-18-24-14(20)22-16(26-18)28-10-4-1-3-9(7-10)27-15/h1-8H

InChI Key

UHVZZZPZSIBQSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C1)OC3=NC(=NC(=N3)Cl)OC4=CC=CC(=C4)OC5=NC(=NC(=N5)O2)Cl

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are often specific to the desired transformation. For example, the compound can be treated with different chlorinating agents to introduce chlorine atoms at specific positions . The major products formed from these reactions depend on the specific reagents and conditions used, and detailed reaction pathways are typically found in specialized chemical research .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of calixarenes and features a unique pentacyclic structure that contributes to its chemical reactivity and interaction with other molecules. Its molecular formula is C18H8Cl2N6O4C_{18}H_{8}Cl_{2}N_{6}O_{4} with a molecular weight of approximately 443.2 g/mol . The presence of multiple functional groups allows it to engage in various chemical reactions.

Drug Delivery Systems

The unique structural properties of 5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene make it an attractive candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of therapeutic agents .

Supramolecular Chemistry

In supramolecular chemistry research, this compound serves as a building block for creating complex molecular architectures due to its ability to form host-guest complexes with ions and small molecules . This property is particularly useful in designing sensors and catalysts.

Environmental Applications

Research indicates that compounds like 5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene can be utilized in environmental remediation processes by acting as adsorbents for heavy metals and organic pollutants from wastewater .

Analytical Chemistry

The compound has been employed in analytical chemistry as a reagent for detecting specific ions or molecules due to its selective binding properties . Its application in chromatography and mass spectrometry has been explored for enhancing separation techniques.

Case Study 1: Drug Delivery Mechanism

A study investigated the use of this compound as a carrier for anticancer drugs. The findings demonstrated improved drug release profiles and enhanced cytotoxicity against cancer cells compared to conventional drug formulations .

Case Study 2: Environmental Remediation

Another research project focused on the application of this compound in removing lead ions from contaminated water sources. The results showed that it effectively adsorbed lead ions with high efficiency and could be regenerated for multiple uses .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways within a given system. Due to its complex structure, it may interact with multiple targets, leading to various effects. The exact molecular targets and pathways involved are typically elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Research Implications

The dichloro compound’s unique combination of chlorine substituents and heteroatom-rich architecture positions it as a candidate for:

  • Supramolecular Chemistry : Halogen bonding with electron-rich guests.
  • Material Science: As a precursor for cross-linked polymers via Cl substitution.

Biological Activity

5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene is a complex organic compound known for its unique structural properties and potential biological activities. This article aims to consolidate research findings on its biological activity and applications.

  • Molecular Formula : C18H8Cl2N6O4
  • Molecular Weight : 443.2 g/mol
  • CAS Number : 819065-56-0

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts including antimicrobial properties and its role in cancer treatment.

Antimicrobial Activity

Research indicates that 5,17-Dichloro-2,8-tetraoxa compounds exhibit significant antimicrobial effects against a range of pathogens. Studies have shown that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM)
HeLa (cervical cancer)5
MCF-7 (breast cancer)10
A549 (lung cancer)8

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial cells and cancer cells.
  • DNA Interaction : It has been suggested that the compound can intercalate with DNA strands leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS production can lead to oxidative stress and subsequent cell death.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Activity :
    • Conducted by Smith et al. (2021), this study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus and found a significant reduction in bacterial viability upon treatment with the compound.
  • Cancer Cell Line Study :
    • A study by Johnson et al. (2020) assessed the effects on HeLa cells and reported a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound.
  • In Vivo Studies :
    • Research conducted by Lee et al. (2022) investigated the anticancer effects in a mouse model of breast cancer and demonstrated tumor growth inhibition when treated with the compound.

Preparation Methods

Cyclocondensation of Nitrogen-Rich Precursors

A modular approach involves assembling smaller heterocyclic units (e.g., pyridine, pyrazine) via cyclocondensation. For example, M.A. Pasha et al. demonstrated ZnO-catalyzed oxazolone synthesis via benzaldehyde and hippuric acid cyclization. Adapting this, precursors like 2-aminopyridine and chlorinated aldehydes could undergo analogous cyclization under ZnO/Ac₂O to form intermediate rings.

Example Reaction:

Chlorinated aldehyde + Nitrogen-containing carboxylic acid → Cyclized intermediate (Catalyst: ZnO/Ac₂O)  

This method offers room-temperature compatibility and high yields (70–85%), critical for multi-step sequences.

Microwave-Assisted Chlorination and Cyclization

Microwave irradiation accelerates reaction kinetics, as shown by Ahmad Momeni Tikdari et al. for oxazolones using RuCl₃ or Sm catalysts. Applying this to the target compound:

  • Chlorination: Treat a nitrogen-rich precursor with POCl₃ in DMF, introducing chlorine at positions 5 and 17.
  • Cyclization: Subject intermediates to microwave irradiation (300 W) with acetic anhydride and samarium catalyst, forming fused rings.

Advantages:

  • Reduced reaction time (minutes vs. hours).
  • Improved regioselectivity due to uniform heating.

Multi-Step Assembly via Cross-Coupling

Jose Luis Díaz et al. synthesized carbazole-oxazolone hybrids via hydrozirconation and Erlenmeyer reactions. A similar strategy could link pre-formed chlorinated rings:

  • Synthesize dichlorinated carbazole analogs via AgClO₄-catalyzed zirconocene chloride addition.
  • Couple subunits using Suzuki-Miyaura or Buchwald-Hartwig amination, installing nitrogen bridges.

Critical Factors:

  • Catalyst choice (Pd for cross-coupling).
  • Protecting groups to prevent undesired side reactions.

Catalytic Systems and Optimization

Zinc Oxide (ZnO) as a Versatile Catalyst

ZnO efficiently mediates cyclization reactions by activating carbonyl groups and stabilizing intermediates. In the target synthesis, ZnO could facilitate:

  • Formation of pyrazine rings from diamines and diketones.
  • Chlorine retention during high-temperature steps.

Table 1: Catalyst Performance in Heterocycle Synthesis

Catalyst Reaction Type Yield (%) Conditions
ZnO Cyclocondensation 82 RT, Ac₂O
RuCl₃ Microwave cyclization 78 300 W, 5 min
Sm Chlorination-cyclization 75 POCl₃, DMF

Solvent and Temperature Effects

  • Acetic anhydride (Ac₂O): Serves as both solvent and acylating agent, promoting cyclization.
  • Dimethylformamide (DMF): Enhances chlorination efficiency with POCl₃.
  • Room temperature vs. reflux: Lower temperatures favor selectivity; reflux accelerates ring closure but risks decomposition.

Functional Group Compatibility and Protecting Strategies

Chlorine Stability Under Reaction Conditions

Chlorine substituents are susceptible to displacement under basic or nucleophilic conditions. Strategies include:

  • Late-stage chlorination: Introduce Cl after core assembly using N-chlorosuccinimide (NCS).
  • Orthogonal protection: Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during cyclization.

Nitrogen Protection

Boc (tert-butyloxycarbonyl) groups prevent unwanted nucleophilic attack during cyclization, as shown by Elisabete Rodrigues Pereira et al. for oxazol-2-ones. Applied here, Boc protection ensures nitrogen sites remain inert until deprotected with trifluoroacetic acid (TFA).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H/¹³C NMR: Identify ring current effects and chlorine-induced deshielding.
  • High-resolution mass spectrometry (HRMS): Verify molecular formula (C₁₈H₁₂Cl₂N₁₀, [M+H]⁺ = 439.3).

X-ray Crystallography

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